16-Epipyromesaconitine

Catalog No.
S12855091
CAS No.
M.F
C24H37NO8
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Epipyromesaconitine

Product Name

16-Epipyromesaconitine

IUPAC Name

(1S,2R,3S,4R,5R,6S,8S,9R,10R,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one

Molecular Formula

C24H37NO8

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1

InChI Key

ZKWNBZCZKGJWES-BZPQHDEXSA-N

SMILES

Array

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC

Direct substitution of 16-Epipyromesaconitine with its chemical precursor, mesaconitine, is inappropriate for research protocols prioritizing safety and reproducibility. 16-Epipyromesaconitine is a distinct molecular entity formed via pyrolysis, a process that fundamentally alters the C/D ring structure and removes the C8-acetyl group responsible for the high toxicity of parent diester alkaloids. While mesaconitine may exhibit higher raw potency, its use introduces a significant risk of acute toxicity that can confound experimental outcomes and create handling hazards. The procurement of 16-Epipyromesaconitine is a deliberate choice for a superior therapeutic index, where a predictable safety profile is more critical than maximum potency.

Dramatically Reduced Acute Toxicity Compared to Parent Alkaloids

A key reason for procuring pyro-type alkaloids is their significantly lower toxicity. A study on eight pyro-type alkaloids demonstrated that this class has very low toxicity compared to parent compounds like mesaconitine. The rate of toxicity reduction upon conversion from the parent form to the pyro- form was found to be much larger than the corresponding decrease in analgesic activity, indicating a substantially improved therapeutic index. Further evidence suggests the 16-epi configuration itself contributes to lower toxicity, as 16-epi-pyroaconine was the least toxic among all aconitine hydrolysates tested in a zebrafish embryotoxicity model.

Evidence DimensionAcute Toxicity (LD50 / Relative Toxicity)
Target Compound DataVery low toxicity; toxicity decrease is much greater than the corresponding decrease in analgesic activity.
Comparator Or BaselineParent Alkaloids (Mesaconitine, Aconitine, etc.): High toxicity.
Quantified DifferenceQualitatively significant improvement in therapeutic index (Efficacy/Toxicity ratio).
ConditionsIn vivo mouse models for acute toxicity and analgesic activity. Zebrafish embryotoxicity model.

This provides a critical safety margin, enabling in-vivo studies and handling procedures that would be unacceptably hazardous with mesaconitine or other parent aconitine alkaloids.

Retained Analgesic Efficacy for a Favorable Efficacy-Safety Balance

While parent alkaloids like mesaconitine exhibit very strong analgesic effects, this potency is coupled with high toxicity. Pyro-type alkaloids, including the class 16-Epipyromesaconitine belongs to, show a lower, yet still significant, analgesic activity. For example, in a writhing test, pyrojesaconitine (a close structural analog) showed an ED50 of 1.16 mg/kg (i.p.), demonstrating clear analgesic action. The primary procurement justification is not achieving maximum possible potency, but rather accessing a compound with a functional analgesic effect and a vastly superior safety profile, making it a more practical tool for many research contexts.

Evidence DimensionAnalgesic Activity
Target Compound DataSignificant analgesic action demonstrated across the pyro-alkaloid class.
Comparator Or BaselineParent Alkaloids (Mesaconitine, Aconitine, etc.): Higher analgesic activity but with prohibitive toxicity.
Quantified DifferenceLower absolute potency than parent compounds, but with a much greater increase in safety margin.
ConditionsAcetic acid-induced writhing test and hot plate test in mice.

This compound is the right choice for pain research where the biological effects of high toxicity from parent compounds would be a confounding variable or a safety risk.

Demonstrated Efficacy in a Standard In-Vivo Inflammation Model

The anti-inflammatory potential of this compound class is confirmed by direct in-vivo evidence. A study of eight pyro-type alkaloids demonstrated that they significantly inhibit carrageenin-induced hind paw edema in mice at 2 to 6 hours after injection. This performance in a widely accepted, mainstream model for acute inflammation validates its use as a research tool for investigating anti-inflammatory pathways and mechanisms.

Evidence DimensionAnti-inflammatory Activity (% Edema Inhibition)
Target Compound DataSignificant inhibition of edema by the pyro-alkaloid class.
Comparator Or BaselineCarrageenan-induced inflammation (positive control).
Quantified DifferenceStatistically significant reduction in paw edema compared to the inflammatory stimulus.
ConditionsCarrageenin-induced hind paw edema model in mice.

This provides researchers with a reliable tool to study inflammatory processes without the confounding cardiotoxic and neurotoxic effects inherent to parent aconitine alkaloids.

Safer In-Vivo Models of Nociception and Pain

For researchers studying analgesic mechanisms in rodent models, 16-Epipyromesaconitine is the right choice when the severe toxicity of parent compounds like mesaconitine would interfere with results or violate animal welfare protocols. Its favorable therapeutic index allows for the investigation of pain pathways with reduced risk of mortality or toxicity-induced artifacts.

Tool Compound for Acute Inflammation Research

Given its demonstrated ability to inhibit carrageenan-induced edema, this compound is well-suited as a tool for studying the mechanisms of acute inflammation. Unlike parent alkaloids, its use allows for a clearer interpretation of anti-inflammatory effects without the confounding variables of systemic toxicity.

Early-Stage Scaffolding for Analgesic Drug Discovery

The pyro-aconite core, as exemplified by 16-Epipyromesaconitine, serves as a valuable starting scaffold for medicinal chemistry programs. Its proven, yet moderate, analgesic activity combined with low toxicity makes it a more viable starting point for derivatization than the dangerously potent parent alkaloids.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

467.25191714 Da

Monoisotopic Mass

467.25191714 Da

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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